molecular formula C33H26ClN11Na2O12S4 B15188070 5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt CAS No. 94213-52-2

5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt

Cat. No.: B15188070
CAS No.: 94213-52-2
M. Wt: 978.3 g/mol
InChI Key: FBBCXJHBXNDMBN-UHFFFAOYSA-L
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Description

5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is widely used in textile, paper, and leather industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine. This involves treating the compound with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-sulpho-1-naphthylamine to form the first azo linkage.

    Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with 1-naphthylamine and finally with naphthalene-1,3,6-trisulphonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its ammonium sodium salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used for reducing azo groups.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

    Oxidation: Oxidation typically leads to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of azo groups results in the formation of corresponding amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its distinct color change properties.

Biology

In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.

Medicine

While not commonly used in medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties.

Industry

The primary application in industry is as a dye for textiles, paper, and leather. Its vibrant color and stability make it a popular choice for coloring materials.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form complexes and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt
  • **5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, potassium salt

Uniqueness

The ammonium sodium salt form of this compound is unique due to its specific ionic properties, which can influence its solubility and interaction with substrates. Compared to its sodium and potassium salt counterparts, the ammonium sodium salt may exhibit different solubility and stability characteristics, making it suitable for specific applications.

Properties

CAS No.

94213-52-2

Molecular Formula

C33H26ClN11Na2O12S4

Molecular Weight

978.3 g/mol

IUPAC Name

diazanium;disodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C33H22ClN9O12S4.2H3N.2Na/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);2*1H3;;/q;;;2*+1/p-2

InChI Key

FBBCXJHBXNDMBN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+]

Origin of Product

United States

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